molecular formula C21H25ClN4 B11212573 3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11212573
M. Wt: 368.9 g/mol
InChI Key: MZSCTLHKDZMUHZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpiperidinyl group, and a pyrazolopyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolopyrimidine core and the subsequent attachment of the chlorophenyl and dimethylpiperidinyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

  • Synthetic Routes

      Step 1: Formation of the pyrazolopyrimidine core through cyclization reactions involving appropriate precursors.

      Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

      Step 3: Attachment of the dimethylpiperidinyl group through nucleophilic substitution or similar reactions.

  • Industrial Production Methods

    • Industrial-scale production may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and scalability.
    • Purification techniques, including crystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, which can be categorized into several types:

  • Oxidation

    • Common reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
    • Major products: Oxidized derivatives with altered functional groups.
  • Reduction

    • Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
    • Major products: Reduced forms with modified electronic properties.
  • Substitution

    • Common reagents: Halogenating agents, nucleophiles.
    • Major products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving cellular signaling pathways.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied for its interactions with biological targets.
  • Industry

    • Utilized in the development of new materials and chemical processes.
    • Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
    • 3-(3,5-Dimethylpiperidin-1-yl)propan-1-ol
  • Comparison

    • The presence of the pyrazolopyrimidine core in this compound distinguishes it from other compounds with similar functional groups.
    • Its unique structure imparts specific chemical and biological properties that are not observed in the compared compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN4

Molecular Weight

368.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H25ClN4/c1-13-9-14(2)12-25(11-13)19-10-15(3)23-21-20(16(4)24-26(19)21)17-5-7-18(22)8-6-17/h5-8,10,13-14H,9,11-12H2,1-4H3

InChI Key

MZSCTLHKDZMUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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